(Z)-tert-Butyl (2-nitrovinyl)carbamate
Description
(Z)-tert-Butyl (2-nitrovinyl)carbamate (CAS: 1273559-19-5) is a specialized carbamate derivative featuring a nitrovinyl group and a tert-butyl protecting group. Its molecular formula is C₇H₁₂N₂O₄, with a molecular weight of 188.18 g/mol. The SMILES notation ( O=C(OC(C)(C)C)NC=CN+[O-]) highlights its Z-configuration, where the nitro group and carbamate moiety are on the same side of the double bond . This stereochemistry influences its reactivity and physical properties. The compound is primarily used as an intermediate in organic synthesis, particularly for generating downstream products like (Z)-N-(2-Nitrovinyl)acetamide through functional group transformations .
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-2-nitroethenyl]carbamate |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H,1-3H3,(H,8,10)/b5-4- |
InChI Key |
LJOJFHIMERCGSM-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C\[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Starting Materials and Key Intermediates
The synthesis of (Z)-tert-butyl (2-nitrovinyl)carbamate typically begins with nitroethylene derivatives or β-nitrostyrene analogs. Key intermediates include:
- N-Hydroxyl-tert-butyl carbamate (BocNHOH) : Prepared via reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of potassium carbonate (K₂CO₃) in ether/water systems.
- β-Nitrostyrene : Synthesized through condensation of nitroalkanes with aldehydes under basic conditions.
Primary Synthetic Pathways
Amination of β-Nitrostyrene Followed by Boc Protection
- Amination : β-Nitrostyrene reacts with methoxylamine in dimethylformamide (DMF) to form (Z)-N-(2-nitro-1-phenylvinyl)acetamide.
- Boc Protection : The acetyl group is replaced by tert-butoxycarbonyl (Boc) via reaction with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
Direct Condensation of BocNHOH with Nitrovinyl Halides
- BocNHOH reacts with 2-nitrovinyl bromide in acetonitrile (MeCN) using cesium carbonate (Cs₂CO₃) as a base.
- Mechanism : Nucleophilic substitution at the β-position of the nitrovinyl group.
- Stereochemical Control : Z-configuration is favored due to steric hindrance from the tert-butyl group.
Phase-Transfer Catalyzed Alkylation
Optimization of Reaction Conditions
Mechanistic Insights
Stereoselectivity in Z-Isomer Formation
The Z-configuration arises from kinetic control during the amination or alkylation steps:
Analytical Characterization
Spectroscopic Data
Challenges and Solutions
Nitro Group Instability
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl (2-nitrovinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(Z)-tert-Butyl (2-nitrovinyl)carbamate exhibits notable biological activities that have been documented in various studies:
- Anti-inflammatory Properties : Research has shown that derivatives of tert-butyl carbamate possess anti-inflammatory effects comparable to established drugs like indomethacin. In vivo studies demonstrated significant inhibition of edema in rat models, indicating potential therapeutic applications in treating inflammatory conditions .
- Neuroprotective Effects : Some studies suggest that compounds related to this compound may possess neuroprotective properties. These effects are attributed to their ability to inhibit oxidative stress pathways and modulate cholinergic activity, making them candidates for further investigation in neurodegenerative diseases .
Applications in Agrochemicals
The compound has potential applications as an insecticide due to its structural characteristics that allow for interaction with neurotoxic pathways in pests. Research indicates that novel carbamates, including derivatives of this compound, demonstrate effective neurotoxic profiles against various insect species while exhibiting lower toxicity towards non-target organisms .
Case Studies
- Anti-inflammatory Activity Assessment :
-
Neurotoxicity Evaluation :
- A comparative analysis was conducted on the neurotoxic effects of several carbamates, including those related to this compound. The study found that while some compounds showed potent activity against target pests, they did not significantly inhibit neurotoxic esterase activity, indicating a favorable safety profile for non-target species .
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (2-nitrovinyl)carbamate involves its interaction with molecular targets through its reactive nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: (E)-tert-Butyl (2-nitrovinyl)carbamate
- Structural Difference : The E-isomer has the nitro and carbamate groups on opposite sides of the double bond.
- Reactivity : The Z-isomer’s intramolecular hydrogen bonding between the nitro oxygen and carbamate NH may enhance stability compared to the E-isomer, which lacks this interaction. This difference can affect reaction kinetics in cycloadditions or nucleophilic attacks.
- Applications : The Z-isomer is often preferred in asymmetric synthesis due to its predictable stereochemical outcomes.
Functional Group Variations
(Z)-tert-Butyl (2-chlorovinyl)carbamate
- Structural Difference: The nitro group (–NO₂) is replaced with chlorine (–Cl).
- Electronic Effects : The electron-withdrawing nitro group increases the electrophilicity of the vinyl carbon compared to the less electron-deficient chloro derivative. This makes the nitrovinyl compound more reactive in Michael additions .
(Z)-Methyl (2-nitrovinyl)carbamate
- Structural Difference : The tert-butyl group is replaced with a methyl group.
- Steric and Solubility Effects : The tert-butyl group provides steric protection to the carbamate, enhancing stability against hydrolysis. Methyl derivatives are more prone to degradation but offer better solubility in polar solvents.
Saturation Variants: (Z)-tert-Butyl (2-nitroethyl)carbamate
- Structural Difference : The vinyl group is saturated to an ethyl group.
- Reactivity : Loss of conjugation between the double bond and nitro/carbamate groups reduces electrophilicity, making the saturated compound less reactive in cycloaddition reactions.
Data Table: Key Properties of (Z)-tert-Butyl (2-nitrovinyl)carbamate and Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity in Michael Addition | Stability (Hydrolysis) |
|---|---|---|---|---|
| This compound | 188.18 | Nitrovinyl, tert-butyl | High | High (steric shielding) |
| (E)-tert-Butyl (2-nitrovinyl)carbamate | 188.18 | Nitrovinyl, tert-butyl | Moderate | Moderate |
| (Z)-tert-Butyl (2-chlorovinyl)carbamate | 177.63 | Chlorovinyl, tert-butyl | Low | High |
| (Z)-Methyl (2-nitrovinyl)carbamate | 160.12 | Nitrovinyl, methyl | High | Low |
Notes on Limitations and Further Research
- Data Gaps : Detailed kinetic studies and thermodynamic stability comparisons between stereoisomers are scarce in public literature.
This analysis synthesizes structural and reactivity trends, emphasizing the unique advantages of This compound in synthetic chemistry. Further experimental validation is needed to quantify these theoretical comparisons.
Biological Activity
(Z)-tert-Butyl (2-nitrovinyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, drawing from various scientific sources.
- Molecular Formula : C₇H₁₂N₂O₃
- Molecular Weight : 172.18 g/mol
- IUPAC Name : this compound
- CAS Number : 1273559-19-5
Synthesis
The synthesis of this compound typically involves a multi-step process starting from nitromethane. A notable method reported yields the compound with a 72% efficiency through an organocatalyzed Michael addition reaction. The optimal conditions for this reaction include the use of thiourea as a catalyst and benzoic acid as an additive, resulting in high enantioselectivity (98% ee) after recrystallization from ethyl acetate/petroleum ether .
Antiviral Properties
Research indicates that this compound has significant antiviral properties. It has been utilized in the synthesis of various antiviral agents through its reactive nitro group, which can be modified to enhance biological activity. For instance, it serves as a precursor in the synthesis of efavirenz, an antiretroviral medication used to treat HIV .
Anticancer Activity
The compound has also shown promising results in anticancer activity. In vitro studies revealed that derivatives of this compound exhibit micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These findings suggest that modifications to the nitro group can lead to compounds with enhanced cytotoxicity against cancer cells .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may inhibit critical enzymes involved in cellular proliferation and viral replication. This mechanism is crucial for its application in developing antiviral and anticancer therapies.
Case Studies
- Antiviral Synthesis :
- Anticancer Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
